molecular formula C14H19N3O8 B2441100 1-(2-pyridinylmethyl)piperazine diethanedioate CAS No. 1609404-09-2

1-(2-pyridinylmethyl)piperazine diethanedioate

Cat. No.: B2441100
CAS No.: 1609404-09-2
M. Wt: 357.319
InChI Key: JXNZVMGCMJIMLQ-UHFFFAOYSA-N
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Description

1-(2-pyridinylmethyl)piperazine diethanedioate is a chemical compound with the molecular formula C14H19N3O8. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyridinylmethyl group and diethanedioate moieties .

Scientific Research Applications

1-(2-pyridinylmethyl)piperazine diethanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-pyridinylmethyl)piperazine diethanedioate typically involves the reaction of piperazine with 2-chloromethylpyridine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with oxalic acid to form the diethanedioate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-(2-pyridinylmethyl)piperazine diethanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-pyridinylmethyl)piperazine diethanedioate involves its interaction with specific molecular targets, such as GABA receptors. The compound binds to these receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects. This mechanism is particularly relevant in the context of its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-pyridinylmethyl)piperazine
  • 1-(4-pyridinylmethyl)piperazine
  • 1-(2-pyridinylmethyl)piperazine dihydrochloride

Uniqueness

1-(2-pyridinylmethyl)piperazine diethanedioate is unique due to its diethanedioate moiety, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

oxalic acid;1-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2C2H2O4/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;2*3-1(4)2(5)6/h1-4,11H,5-9H2;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNZVMGCMJIMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=N2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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